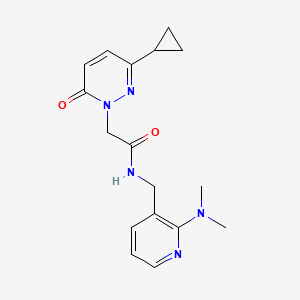
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide is a synthetic organic compound with unique structural features, such as the pyridazine and pyridine moieties. These features may indicate potential biological activities. The compound's complexity may offer unique pathways and interactions in biological systems, making it a potential candidate for drug development or other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide, one might start by preparing the key intermediates. For instance, cyclopropylamine can be reacted with an appropriate ketone to yield the cyclopropyl-substituted pyridazine ring. Concurrently, a dimethylamino-substituted pyridine can be synthesized. These intermediates are then coupled through an acetamide linkage.
Industrial Production Methods
In industrial settings, the synthesis would involve the optimization of each reaction step, including purification processes, such as recrystallization, and careful control of reaction conditions like temperature and pH. The scale-up process would need to ensure a high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Possible at the cyclopropyl ring or dimethylamino group.
Reduction: : Typically targeted at the ketone functional group.
Substitution: : Reactions might occur at the pyridazine or pyridine rings.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide) are commonly used.
Major Products
Depending on the reagents and conditions, oxidation might yield hydroxylated derivatives; reduction could produce alcohols; and substitution reactions can introduce various functional groups to the rings.
Aplicaciones Científicas De Investigación
Chemistry
The compound is useful in organic synthesis as a building block for more complex molecules.
Biology
It may act as a probe to study biological pathways due to its potential bioactivity.
Medicine
Could be explored for drug development, especially in targeting specific enzymes or receptors.
Industry
Might be useful in materials science for creating specialized polymers or as a catalyst in chemical reactions.
Mecanismo De Acción
The compound likely interacts with biological macromolecules through hydrogen bonding, Van der Waals forces, and possibly covalent interactions. The exact molecular targets and pathways would depend on its specific applications in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Other pyridazine or pyridine derivatives with bioactive properties include:
2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
3,5-diaminopyridine
4-pyridylacetic acid
Uniqueness
The uniqueness of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity.
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21(2)17-13(4-3-9-18-17)10-19-15(23)11-22-16(24)8-7-14(20-22)12-5-6-12/h3-4,7-9,12H,5-6,10-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMYXXZPWFXFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((3-chlorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2786102.png)

![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2786104.png)
![1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2786105.png)
![3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2786106.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2786109.png)
![(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2786111.png)

amino]butanoic acid](/img/structure/B2786114.png)


![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL](/img/structure/B2786119.png)
![4-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2786120.png)
